Adenosine triphosphate disodium

Overview

Description

Adenosine triphosphate (ATP) is a nucleotide that provides energy to drive and support many processes in living cells . It is often referred to as the “molecular unit of currency” of intracellular energy transfer . ATP captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes . ATP is not a storage molecule for chemical energy; that is the job of carbohydrates, such as glycogen, and fats .

Synthesis Analysis

The synthesis of ATP is a complex process that involves various cellular processes . Most typically, ATP is produced in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase .Molecular Structure Analysis

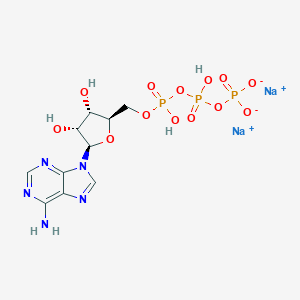

ATP consists of three main structures: the nitrogenous base, adenine; the sugar, ribose; and a chain of three phosphate groups bound to ribose . The phosphate tail of ATP is the actual power source which the cell taps .Chemical Reactions Analysis

In its many reactions related to metabolism, the adenine and sugar groups of ATP remain unchanged, but the triphosphate is converted to di- and monophosphate, giving respectively the derivatives ADP and AMP .Physical And Chemical Properties Analysis

The chemical formula of ATP is C10H16N5O13P3 . It has a molar mass of 507.18 g/mol . The density of the disodium salt of ATP is 1.04 g/cm^3 . It has a melting point of 187 °C .Scientific Research Applications

Molecular Biology Applications

ATP disodium salt is suitable for use in molecular biology applications such as kinase reactions or DNA-dependent RNA polymerase transcription .

Cellular Energy Storage and Metabolism

Adenosine 5γ-triphosphate (ATP) is a central component of energy storage and metabolism in vivo . It is used in many cellular processes, including respiration, biosynthetic reactions, motility, and cell division .

Substrate for Kinases

ATP is a substrate of many kinases involved in cell signaling .

Production of cAMP

ATP is used by adenylate cyclase(s) to produce the second messenger cAMP .

Evaluation of Extracellular ATP Release

ATP disodium salt solution has been used as a standard to evaluate the extracellular ATP release from marginal cells of stria vascular .

Determination of ATP Levels in Bacterial Cultures

ATP disodium salt hydrate has been used to prepare adenosine triphosphate (ATP) standard solutions to determine ATP levels in various bacterial cultures .

Treatment of Bone Marrow-Derived Macrophages (BMDM)

ATP disodium salt hydrate has been used for the treatment of bone marrow-derived macrophages (BMDM) .

Therapeutic Interventions for Oxidative Stress-Related Conditions

With potential applications in addressing oxidative stress-related conditions, such as aging and neurodegenerative diseases, ATP disodium salt demonstrates promise in therapeutic interventions . By supporting ATP production and cellular functions, ATP disodium salt emerges as a valuable tool in biomedical research and clinical practice .

Mechanism of Action

Target of Action

ATP disodium salt, also known as Adenosine triphosphate disodium, primarily targets various cellular processes . It is a substrate of many kinases involved in cell signaling and of adenylate cyclase that produces the secondary messenger cyclic adenosine monophosphate (cAMP) . It also plays a crucial role in metabolism and acts as a neurotransmitter .

Mode of Action

ATP disodium salt is able to store and transport chemical energy within cells . It also plays an important role in the synthesis of nucleic acids . ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase .

Biochemical Pathways

ATP disodium salt is involved in numerous biochemical pathways. It is a central component of energy storage and metabolism in vivo . ATP is used in many cellular processes, including respiration, biosynthetic reactions, active transport, and motility . It is also involved in the production of ATP through processes like the citric acid cycle and oxidative phosphorylation .

Pharmacokinetics

The pharmacokinetics of ATP disodium salt involve its extraction from tissues and cells using phenol-based reagents . The efficiency of ATP extraction is a major determinant of the accuracy of the assay . The extracted ATP can be quantified by the luciferase assay or high-performance liquid chromatography .

Result of Action

The action of ATP disodium salt results in the storage and transport of chemical energy within cells . It also plays a crucial role in the synthesis of nucleic acids . The total quantity of ATP in the human body is about 0.1 mole, and the energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily . This means that each ATP molecule is recycled 2000 to 3000 times during a single day .

Action Environment

The action of ATP disodium salt is influenced by various environmental factors. For instance, ATP cannot be stored, hence its consumption must closely follow its synthesis . Moreover, ATP disodium salt is soluble in water , which can affect its action, efficacy, and stability.

Future Directions

properties

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWYZDPBDWHJOR-IDIVVRGQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891312 | |

| Record name | Adenosine triphosphate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine triphosphate disodium | |

CAS RN |

987-65-5 | |

| Record name | Adenosine triphosphate disodium [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-(tetrahydrogen triphosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine triphosphate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(tetrahydrogen triphosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

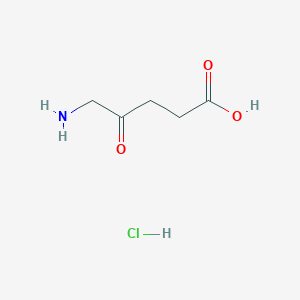

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

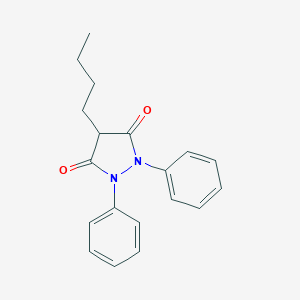

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.